N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide
CAS No.: 1311280-00-8
Cat. No.: VC2710191
Molecular Formula: C16H16F3N3O
Molecular Weight: 323.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311280-00-8 |
|---|---|
| Molecular Formula | C16H16F3N3O |
| Molecular Weight | 323.31 g/mol |
| IUPAC Name | N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide |
| Standard InChI | InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23) |
| Standard InChI Key | GEXLJSRDVCCNQF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
Chemical Identity and Structure
Basic Identification
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide is a heterocyclic compound characterized by a pyridine ring substituted with dimethylamino and trifluoromethyl groups, linked to a phenyl ring that bears an acetamide group. The compound possesses several key structural elements that contribute to its potential pharmacological properties and reactivity profile.
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1311280-00-8 |
| Molecular Formula | C16H16F3N3O |
| Molecular Weight | 323.31 g/mol |
| IUPAC Name | N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide |
The structure can be broken down into several key components: the pyridine core with its substituents (dimethylamino group at position 6 and trifluoromethyl group at position 4), the phenyl ring attached at position 2 of the pyridine, and the acetamide moiety at position 3 of the phenyl ring. This arrangement creates a molecule with multiple potential interaction sites for biological targets.
Structural Features and Bonding
The compound's structural features contribute significantly to its chemical behavior and potential biological activity. The pyridine ring contains a nitrogen atom that acts as a weak base and potential hydrogen bond acceptor. The dimethylamino group at position 6 introduces another basic center with electron-donating properties, which increases the electron density of the pyridine ring.
The trifluoromethyl group at position 4 of the pyridine ring is electron-withdrawing, creating an electronic imbalance within the structure. This group also introduces lipophilicity to the molecule, a characteristic often associated with enhanced membrane permeability in pharmaceutical compounds. The acetamide group connected to the phenyl ring can function as both a hydrogen bond donor (through the NH) and acceptor (through the carbonyl oxygen).
Physicochemical Properties
Chemical Reactivity
The reactivity of N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide is determined by its functional groups:
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The dimethylamino group can participate in nucleophilic reactions and hydrogen bonding.
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The acetamide NH is mildly acidic and can be deprotonated under strong basic conditions.
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The carbonyl group of the acetamide can undergo typical reactions such as reduction and nucleophilic addition.
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The trifluoromethyl group is generally inert under most reaction conditions but contributes to the electronic properties of the molecule.
The compound's reactivity profile makes it suitable for further chemical modifications, which could be valuable in structure-activity relationship studies for drug development.
Synthesis Methods
Key Reaction Steps
Based on the synthesis of related compounds, the following key steps might be involved:
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Preparation of a suitably functionalized pyridine core containing the dimethylamino and trifluoromethyl groups.
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Borylation of the appropriate meta-substituted aniline derivative to create a boronic acid or boronic ester intermediate.
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Palladium-catalyzed cross-coupling between the pyridine and the phenyl components.
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Acetylation of the aniline nitrogen to form the acetamide moiety.
For example, in related synthetic approaches documented for similar compounds, reagents such as chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) have been employed as catalysts in cross-coupling reactions .
These comparisons suggest that N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide may possess biological activities worth investigating, particularly in contexts where trifluoromethyl-substituted heterocycles have shown promise .
Current Research Status
Research Applications
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide is primarily designated for research use only, as indicated in available sources. Its complex structure with multiple functional groups makes it valuable for various scientific applications:
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As a chemical probe for investigating specific biological pathways
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In structure-activity relationship studies to understand the impact of structural modifications on biological activity
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As an intermediate for the synthesis of more complex molecules
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As a reference standard in analytical chemistry and pharmaceutical research
Emerging Research Directions
While specific research utilizing N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide is limited in the published literature, the compound represents a class of molecules with ongoing investigation in several areas:
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Development of kinase inhibitors, with related structures showing potential in targeting various kinases
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Modulation of protein-protein interactions through selective binding
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Design of fluorinated compounds with improved pharmacokinetic properties
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Creation of imaging agents and fluorescent probes leveraging the trifluoromethyl group
Research into compounds with analogous structural features suggests potential applications in areas such as anticancer drug development, anti-inflammatory agents, and neurological therapeutics .
Future Perspectives
Challenges and Opportunities
The development of compounds like N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide faces several challenges, including:
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The complexity of synthesis, requiring multiple steps and potentially difficult purification
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The need for comprehensive biological evaluation to identify potential targets
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The translation of research findings into practical applications
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